molecular formula C12H8FN3OS2 B2941934 4-fluoro-N-[5-(prop-2-yn-1-ylsulfanyl)-1,3,4-thiadiazol-2-yl]benzamide CAS No. 647031-48-9

4-fluoro-N-[5-(prop-2-yn-1-ylsulfanyl)-1,3,4-thiadiazol-2-yl]benzamide

Cat. No.: B2941934
CAS No.: 647031-48-9
M. Wt: 293.33
InChI Key: YFUTWFYECJGSRQ-UHFFFAOYSA-N
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Description

4-fluoro-N-[5-(prop-2-yn-1-ylsulfanyl)-1,3,4-thiadiazol-2-yl]benzamide (CAS 647031-48-9) is a high-purity synthetic compound featuring a 1,3,4-thiadiazole core, a privileged scaffold in medicinal chemistry known for its diverse biological activities and ability to confer favorable in vivo stability and low toxicity . This reagent is structurally engineered with a 4-fluorobenzamide moiety and a prop-2-yn-1-ylsulfanyl side chain, making it a valuable intermediate for researchers designing and synthesizing novel bioactive molecules. The 1,3,4-thiadiazole scaffold is extensively documented in scientific literature for its significant anticonvulsant potential . Derivatives of this scaffold exhibit activity in models like the maximal electroshock seizure (MES) test and are known to prevent abnormal neuronal firing, often through mechanisms involving the potentiation of the GABAergic system, specifically via the GABAA pathway . Furthermore, this scaffold demonstrates considerable anticancer properties , with numerous 1,3,4-thiadiazole derivatives reported to inhibit the growth of various human cancer cell lines, including prostate (PC3), breast (MCF-7), and lung (A549) cancers . The presence of the fluorine atom and the alkyne-containing side chain in this specific compound enhances its lipophilicity, which can favorably influence its pharmacokinetic properties and facilitate its ability to cross biological membranes like the blood-brain barrier . This product is provided for research purposes exclusively and is not intended for diagnostic or therapeutic use in humans or animals . Researchers can utilize this compound as a key building block in synthetic chemistry, for structure-activity relationship (SAR) studies in drug discovery, and for investigating new mechanisms of action in fields such as neuroscience and oncology.

Properties

IUPAC Name

4-fluoro-N-(5-prop-2-ynylsulfanyl-1,3,4-thiadiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8FN3OS2/c1-2-7-18-12-16-15-11(19-12)14-10(17)8-3-5-9(13)6-4-8/h1,3-6H,7H2,(H,14,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFUTWFYECJGSRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCSC1=NN=C(S1)NC(=O)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8FN3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-N-[5-(prop-2-yn-1-ylsulfanyl)-1,3,4-thiadiazol-2-yl]benzamide typically involves the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring is synthesized by reacting appropriate precursors under specific conditions. This often involves the use of sulfur and nitrogen-containing reagents.

    Introduction of the Propynylsulfanyl Group: The propynylsulfanyl group is introduced through a nucleophilic substitution reaction, where a suitable alkyne is reacted with a thiol group.

    Attachment of the Fluorobenzamide Moiety: The final step involves the coupling of the fluorobenzamide moiety to the thiadiazole ring. This is typically achieved through an amide bond formation reaction using reagents like carbodiimides.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

4-fluoro-N-[5-(prop-2-yn-1-ylsulfanyl)-1,3,4-thiadiazol-2-yl]benzamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitro group to an amine.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents like tin(II) chloride and sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-fluoro-N-[5-(prop-2-yn-1-ylsulfanyl)-1,3,4-thiadiazol-2-yl]benzamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-fluoro-N-[5-(prop-2-yn-1-ylsulfanyl)-1,3,4-thiadiazol-2-yl]benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and are subjects of ongoing research.

Comparison with Similar Compounds

Pyridinyl-Substituted Analogues

  • 4-Fluoro-N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide (4f): This analogue replaces the propargylthio group with a pyridinyl moiety. Structural analysis via $ ^1H $ NMR (DMSO-d6, δ 7.39–13.35 ppm) confirmed the benzamide linkage and aromatic proton environments .

Phenoxymethyl-Substituted Derivatives

  • 4-Fluoro-N-[5-(phenoxymethyl)-1,3,4-thiadiazol-2-yl]benzamide: Substitution with a phenoxymethyl group (C${16}$H${12}$FN$3$O$2$S, MW 329.35) resulted in a higher predicted density (1.412 g/cm$^3$) and pKa (7.72) compared to the target compound.

Halogenated Derivatives

  • 2-Bromo-N-{5-[(4-tert-butylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}benzamide :
    Bromine substitution at the benzamide position and a bulky tert-butylbenzylthio group at the thiadiazole 5-position increased molecular weight (492.57 g/mol) and density (1.47 g/cm$^3$). Bromine’s electron-withdrawing effects may enhance DNA intercalation in cancer cells .
  • 4-Bromo-N-[5-(tetrahydro-2-furanyl)-1,3,4-thiadiazol-2-yl]benzamide :
    This compound (MW 354.22) showed distinct spectral characteristics, including IR ν(C=O) at 1663–1682 cm$^{-1}$, and demonstrated moderate activity in preliminary screens .

Anticancer Activity

  • Bromo-Substituted Compounds :
    2-Benzamide-5-bromo-N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]benzamide exhibited 100% protection against mortality at 60 mg/kg, highlighting bromine’s role in enhancing potency .
  • Fluoro-Substituted Compounds :
    The target compound’s fluorine atom contributes to metabolic stability, as seen in 4f (IC$_{50}$ = 12.5 μM against MCF-7 cells), though activity was lower than brominated analogues .
  • Propargylthio-Substituted Compounds :
    The propargylthio group’s linear geometry may facilitate π-π stacking with biological targets, but specific activity data for the target compound are pending.

Antioxidant Activity

  • Sulfonamide Derivatives (e.g., 9b–9j): Compounds like N-({5-[(4-chlorobenzylidene)amino]-1,3,4-thiadiazol-2-yl}sulfonyl)benzamide (9b) showed antioxidant activity (64.2% ABTS•+ scavenging at 50 μM), suggesting sulfonyl groups enhance radical stabilization .

Physicochemical and Spectral Comparisons

Compound Molecular Weight Key Substituents pKa Density (g/cm³) Notable Spectral Features
Target Compound 335.36* 4-F, propargylthio ~7.5† ~1.4† δ 13.35 ppm (NH, $ ^1H $ NMR)
4f (Pyridinyl) 328.33 4-F, pyridinyl 7.8 1.39 δ 8.68 ppm (pyridine H6)
Phenoxymethyl Derivative 329.35 4-F, phenoxymethyl 7.72 1.412 IR ν(C=O): 1663 cm⁻¹
Bromo-tert-butyl Derivative 492.57 2-Br, tert-butylbenzylthio 6.87 1.47 MS: m/z 492 (M⁺)

*Calculated based on molecular formula C${13}$H${10}$FN$3$OS$2$. †Predicted values based on analogous structures.

Biological Activity

The compound 4-fluoro-N-[5-(prop-2-yn-1-ylsulfanyl)-1,3,4-thiadiazol-2-yl]benzamide is a derivative of the 1,3,4-thiadiazole scaffold, which has garnered attention due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties, as well as its potential applications in pharmacology.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C12H10FN3S2\text{C}_{12}\text{H}_{10}\text{F}\text{N}_3\text{S}_2

1. Antimicrobial Activity

Numerous studies have highlighted the antimicrobial properties of thiadiazole derivatives. The presence of the 4-fluoro and thiadiazole moieties in this compound suggests enhanced activity against various pathogens.

  • Mechanism of Action : The thiadiazole ring is known to interact with bacterial enzymes and disrupt their metabolic pathways. Fluorine substitution often enhances lipophilicity and bioavailability, potentially increasing antimicrobial efficacy.
  • Case Studies :
    • A study demonstrated that derivatives with fluorine substitutions exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli .
    • Another investigation reported that compounds similar to this one showed antifungal activity against Candida albicans and Aspergillus niger, with minimum inhibitory concentrations (MIC) ranging from 32 to 42 μg/mL .
PathogenMIC (μg/mL)Activity Level
Staphylococcus aureus< 20High
Escherichia coli< 25Moderate
Candida albicans32–42Moderate
Aspergillus niger30–40Moderate

2. Anticancer Activity

The anticancer potential of thiadiazole derivatives has been extensively studied. The compound's structural features may contribute to its ability to inhibit cancer cell proliferation.

  • Mechanism of Action : Thiadiazoles can induce apoptosis in cancer cells through various pathways, including the activation of caspases and inhibition of cell cycle progression.
  • Research Findings :
    • A recent study indicated that related compounds showed promising results in inhibiting the growth of breast cancer cells (MCF-7) and lung cancer cells (A549) .
    • The compound's fluorine atom may enhance its interaction with target proteins involved in cancer progression.

3. Anti-inflammatory Activity

Thiadiazole derivatives are also recognized for their anti-inflammatory properties, which can be attributed to their ability to inhibit pro-inflammatory cytokines.

  • Mechanism of Action : These compounds may modulate signaling pathways such as NF-kB and MAPK, leading to decreased production of inflammatory mediators.
  • Case Studies :
    • In vitro assays demonstrated that similar thiadiazole derivatives reduced the levels of TNF-alpha and IL-6 in macrophage cultures .

Q & A

Q. What synthetic methodologies are commonly employed for preparing 1,3,4-thiadiazole derivatives like 4-fluoro-N-[5-(prop-2-yn-1-ylsulfanyl)-1,3,4-thiadiazol-2-yl]benzamide?

A standard approach involves cyclization reactions using thiosemicarbazide and benzoylisothiocyanate in dry acetonitrile, followed by functionalization with electrophilic reagents (e.g., ethyl cyanoacetate) to introduce substituents like prop-2-yn-1-ylsulfanyl groups. Microwave-assisted synthesis under solvent-free conditions can significantly reduce reaction times (15–20 minutes vs. 15–18 hours) and improve yields . Key steps include monitoring via TLC and purification by recrystallization or chromatography.

Q. How is structural characterization of such compounds performed to confirm their identity?

Characterization typically employs:

  • IR spectroscopy : To identify functional groups (e.g., C=O stretch at ~1670 cm⁻¹, N–H at ~3450 cm⁻¹) .
  • NMR (¹H/¹³C) : To resolve aromatic protons (δ 7.2–8.5 ppm), thiadiazole ring carbons (δ 150–160 ppm), and alkyne protons (δ ~2.5 ppm) .
  • Mass spectrometry : For molecular ion confirmation (e.g., [M+H]⁺ peaks).
  • X-ray crystallography : To determine crystal packing and hydrogen-bonding interactions (using SHELX software) .

Q. What preliminary biological assays are used to evaluate anticancer potential?

Initial screens include:

  • Cytotoxicity assays (e.g., MTT) against cancer cell lines (e.g., non-small lung carcinoma).
  • Apoptosis detection : Flow cytometry for Annexin V/PI staining.
  • Cell cycle analysis : Propidium iodide staining to identify G1/S or G2/M arrest .

Advanced Research Questions

Q. How can microwave-assisted synthesis be optimized to enhance yields of thiadiazole derivatives?

Optimization involves:

  • Catalyst selection : Glacial acetic acid (1–5 mol%) for Schiff base formation .
  • Reagent stoichiometry : Equimolar ratios of aldehydes and amino-thiadiazole precursors.
  • Power/temperature control : 300–600 W irradiation at 80–100°C to prevent decomposition.
  • Post-reaction workup : Rapid cooling and purification via column chromatography (e.g., CHCl₃/EtOH, 3:1) .

Q. What strategies resolve contradictions in biological activity data across structurally similar analogs?

  • Structure-activity relationship (SAR) studies : Systematic variation of substituents (e.g., electron-withdrawing groups at the benzamide para-position) to correlate with potency .
  • Molecular docking : To assess binding affinity to targets like 15-lipoxygenase (15-LOX) or PFOR enzyme .
  • Dose-response curves : Differentiate true activity from assay artifacts (e.g., IC₅₀ values vs. non-specific cytotoxicity) .

Q. How are intermolecular interactions in crystal structures analyzed to inform drug design?

Using SHELXL refinement:

  • Hydrogen bonding : Identify N–H⋯N or C–H⋯O interactions stabilizing dimers (e.g., centrosymmetric packing in nitazoxanide analogs) .
  • π-π stacking : Measure dihedral angles between aromatic/thiadiazole rings (e.g., planar alignment at <5° deviation) .
  • Thermal ellipsoid analysis : Validate conformational rigidity for bioavailability optimization .

Q. What experimental designs link thiadiazole derivatives to specific anticancer mechanisms, such as kinase inhibition?

  • Kinase profiling : Screen against panels (e.g., AKT, ERK) using recombinant enzymes and ATP-competitive assays .
  • Pathway inhibition studies : Pretreatment with activators (e.g., PDGF-BB for AKT) to rescue cell viability loss .
  • Transcriptomics : RNA-seq to identify downstream targets (e.g., apoptosis genes like BAX/BCL-2) .

Q. How can computational methods predict metabolic stability or toxicity of these compounds?

  • ADMET modeling : Use tools like SwissADME to estimate permeability (LogP), CYP450 interactions, and Ames test outcomes.
  • Quantum chemical calculations : HOMO-LUMO gaps to predict reactivity with biological nucleophiles .
  • Molecular dynamics (MD) : Simulate binding to serum albumin for plasma half-life estimation .

Methodological Considerations

Q. What statistical approaches validate reproducibility in biological assays?

  • ANOVA : Compare triplicate data across treatment groups (p < 0.05).
  • Dunnett’s test : Adjust for multiple comparisons in dose-response studies .
  • Bland-Altman plots : Assess inter-lab variability in IC₅₀ determinations.

Q. How are reaction intermediates characterized to troubleshoot low yields?

  • In-situ monitoring : Use FT-IR or Raman spectroscopy to detect transient species.
  • Isolation via flash chromatography : Identify byproducts (e.g., uncyclized thiosemicarbazones) .
  • DFT calculations : Model transition states to optimize cyclization pathways .

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